[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid can involve various methods, including solvothermal reactions with transition metal cations in the presence of pyridine ligands, leading to the formation of novel coordination polymers (Lv et al., 2014). Another approach is the Diels-Alder/retro-Diels-Alder reaction with alkynes under different activation conditions, presenting a straightforward route to m-terphenyl dicarboxy derivatives (Gaitzsch et al., 2009).
Molecular Structure Analysis
The molecular structure of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid derivatives often features extensive hydrogen bonding potential influencing the crystal packing. Variations in the molecular structure can lead to different hydrogen bonding patterns, affecting the stability and symmetry of the resulting compounds (Owczarzak et al., 2013).
Chemical Reactions and Properties
The compound participates in various chemical reactions forming metal-organic frameworks with distinct properties. The solvothermal reactions lead to MOFs exhibiting weak antiferromagnetic coupling or different dimensional architectures based on the metal ions and organic ligands involved (Lv et al., 2014).
Physical Properties Analysis
The physical properties, such as thermogravimetric (TG) analyses and powder X-ray diffraction (PXRD), provide insights into the stability and phase purity of the synthesized materials. These properties are critical in determining the practical applications of the synthesized compounds in various fields (Lv et al., 2014).
Chemical Properties Analysis
The chemical properties of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid derivatives are crucial for their integration into coordination polymers and MOFs. The ability to form strong hydrogen bonds and stable frameworks with transition metals denotes the compound's versatility and utility in constructing novel materials with desired functionalities (Owczarzak et al., 2013; Lv et al., 2014).
Scientific Research Applications
Dye and Lanthanide Adsorption, and Luminescence Regulation : Anionic indium-organic frameworks synthesized from derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid have shown effectiveness in adsorbing dyes and rare earth ions. These compounds have potential in selective dye adsorption and luminescence regulation due to their anionic frameworks and channel-type voids (Gao et al., 2019).
Magnetic Properties of Organic Nitroxides : The structural scaffolding and exchange pathways in organic nitroxides, derived from derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, have been studied for their magnetic properties. These compounds exhibit unique magnetic behavior due to their structural features (Field & Lahti, 2003).
Metal–Organic Frameworks (MOFs) Construction : Research has shown that [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid and its derivatives can be used to construct MOFs with varying dimensions and structural diversities. These frameworks are of interest due to their unique properties, such as photoluminescence (Dai et al., 2016).
Synthesis of m-Terphenyl Dicarboxy Derivatives : The compound has been utilized in the synthesis of m-terphenyl dicarboxy derivatives through a domino Diels-Alder/retro-Diels-Alder reaction. This synthesis method offers a straightforward approach to obtain these derivatives (Gaitzsch et al., 2009).
CO2 Conversion and Chemical Catalysis : Modified versions of the [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid in MOFs have been used to catalyze CO2 conversion. These frameworks show high efficiency in catalytic CO2 cycloaddition reactions, presenting new strategies for CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).
Photophysical Measurements of Uranyl Carboxylates : The compound has been utilized in synthesizing uranyl carboxylates. Photophysical measurements of these compounds have revealed insights into luminescence quenching and enhancement, influenced by the presence of different guest molecules (Hou & Tang, 2020).
Synthesis of Metal-Organic Frameworks (MOFs) with Luminescent Properties : The compound has been used to create Cd(II)-based MOFs that exhibit solid-state luminescence. These frameworks have potential applications in luminescence and gas adsorption due to their unique structural features (Wang et al., 2017).
Synthesis and Characterization of Novel Coordination Polymers : The compound has been used in the synthesis of coordination polymers with potential applications in magnetic properties research. These polymers exhibit unique structural characteristics and magnetic behaviors (Fan et al., 2015).
Safety And Hazards
The safety and hazards associated with a chemical compound depend on its specific properties and how it is used. Proper handling and storage are crucial to ensure safety. Unfortunately, the specific safety and hazard information for “[1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid” is not available in the sources I’ve found.
Future Directions
The future directions for research and development involving terphenyl derivatives could potentially be vast, given their wide range of possible applications. For instance, phosphorescence energy transfer systems based on purely organic supramolecular assembly have been applied in encryption, biomedical imaging, and chemical sensing5. However, the specific future directions for “[1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid” are not mentioned in the sources I’ve found.
Please note that this analysis is based on the information available in the sources I’ve found, and the specific details about “[1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid” may not be fully covered. For a more comprehensive analysis, it would be beneficial to consult scientific literature or databases dedicated to chemical compounds.
properties
IUPAC Name |
4-[3-(4-carboxyphenyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)15-8-4-13(5-9-15)17-2-1-3-18(12-17)14-6-10-16(11-7-14)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMRRYUOBRPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495271 | |
Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid | |
CAS RN |
13215-72-0 | |
Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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